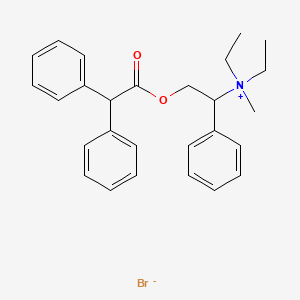
3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- is a heterocyclic compound that belongs to the class of pyridocarbazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- includes a fused ring system that combines pyridine and carbazole moieties, which contributes to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-aminopyridine with a suitable carbazole derivative in the presence of a strong acid like sulfuric acid can lead to the formation of the desired compound. Microwave-assisted synthesis has also been employed to enhance the reaction efficiency and yield .
Industrial Production Methods
Industrial production of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can further streamline the production process, making it more cost-effective and scalable.
化学反応の分析
Types of Reactions
3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the fused ring system, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Common reagents used in the reactions of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products with high selectivity and yield.
Major Products Formed
The major products formed from the reactions of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- depend on the type of reaction and the specific reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can lead to various substituted pyridocarbazole compounds .
科学的研究の応用
Chemistry: The compound serves as a valuable building block for the synthesis of more complex molecules and materials.
Medicine: Due to its biological activities, the compound is being explored as a potential therapeutic agent for the treatment of various diseases, including cancer and infectious diseases.
作用機序
The mechanism of action of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- involves its interaction with specific molecular targets and pathways. For instance, the compound has been shown to intercalate with DNA, thereby inhibiting the replication and transcription processes. This intercalation can lead to the induction of apoptosis in cancer cells. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and protect cells from oxidative damage .
類似化合物との比較
3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- can be compared with other similar compounds, such as:
Ellipticine: A well-known anticancer agent that also intercalates with DNA.
Carbazole: The parent compound of the pyridocarbazole family, known for its diverse biological activities.
Pyrido[2,3-a]carbazoles: A class of compounds with similar fused ring systems and biological activities.
The uniqueness of 3H-Pyrido(3,2-a)carbazol-3-one, 4,11-dihydro- lies in its specific structural features and the resulting chemical and biological properties that make it a promising candidate for further research and development.
特性
CAS番号 |
127040-41-9 |
|---|---|
分子式 |
C15H10N2O |
分子量 |
234.25 g/mol |
IUPAC名 |
4,11-dihydropyrido[3,2-a]carbazol-3-one |
InChI |
InChI=1S/C15H10N2O/c18-14-8-6-11-13(16-14)7-5-10-9-3-1-2-4-12(9)17-15(10)11/h1-8,17H,(H,16,18) |
InChIキー |
HFULBEVJRFLVNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=C(N2)C4=C(C=C3)NC(=O)C=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















